molecular formula C10H13BO4 B1301989 4-Isopropoxycarbonylphenylboronic acid CAS No. 342002-82-8

4-Isopropoxycarbonylphenylboronic acid

Cat. No.: B1301989
CAS No.: 342002-82-8
M. Wt: 208.02 g/mol
InChI Key: NIQHFKWRHJZMQU-UHFFFAOYSA-N
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Description

4-Isopropoxycarbonylphenylboronic acid is an organic compound with the molecular formula C10H13BO4 and a molecular weight of 208.02 g/mol . This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isopropoxycarbonyl group at the para position. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

4-Isopropoxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid derivative to facilitate the coupling of aryl halides with organoboron compounds. This interaction is crucial for the synthesis of biaryl compounds, which are important in medicinal chemistry .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and proliferation. In vitro and in vivo studies have demonstrated that the compound’s stability and degradation can influence its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. Additionally, it can influence metabolite levels by modulating the expression of genes involved in metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can also accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are crucial for its biological function and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes .

Preparation Methods

The synthesis of 4-Isopropoxycarbonylphenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process may involve additional steps such as solvent extraction and distillation to remove impurities.

Chemical Reactions Analysis

4-Isopropoxycarbonylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: The carboxyl group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

4-Isopropoxycarbonylphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Isopropoxycarbonylphenylboronic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for specialized applications in organic synthesis and scientific research.

Properties

IUPAC Name

(4-propan-2-yloxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQHFKWRHJZMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370453
Record name 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342002-82-8
Record name 1-(1-Methylethyl) 4-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342002-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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